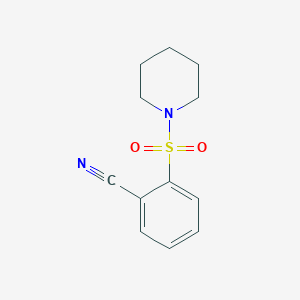

2-(Piperidin-1-ylsulfonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

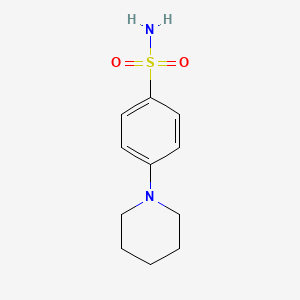

2-(Piperidin-1-ylsulfonyl)benzonitrile is a chemical compound with the molecular formula C12H14N2O2S . It is used in proteomics research .

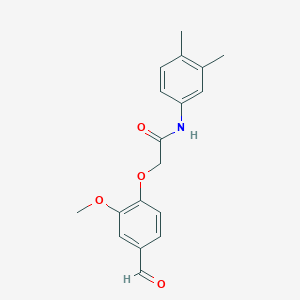

Synthesis Analysis

The synthesis of 2-piperidinones, which are key precursors for piperidines and medicinally relevant compounds, has been a subject of interest in recent research . An organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .

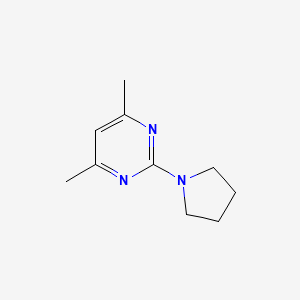

Molecular Structure Analysis

The molecular structure of 2-(Piperidin-1-ylsulfonyl)benzonitrile can be analyzed using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .

Physical And Chemical Properties Analysis

2-(Piperidin-1-ylsulfonyl)benzonitrile has a molecular weight of 250.32 g/mol . More detailed physical and chemical properties are not well-documented in the literature.

Scientific Research Applications

Proteomics Research

2-(Piperidin-1-ylsulfonyl)benzonitrile: is utilized in proteomics research as a biochemical tool. Its molecular structure, which includes a piperidine ring, makes it a valuable compound for probing protein interactions and functions . The compound’s properties allow for its use in various proteomic techniques, such as affinity chromatography and mass spectrometry, to identify and quantify proteins in complex biological samples.

Pharmacological Studies

In pharmacology, this compound serves as a scaffold for the development of new therapeutic agents. Its piperidine moiety is a common feature in many pharmacologically active molecules, and modifications to the sulfonyl benzonitrile group can lead to the discovery of novel drug candidates with potential activities against various diseases .

Medicinal Chemistry

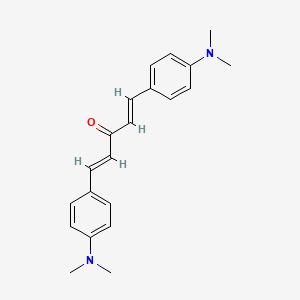

The versatility of 2-(Piperidin-1-ylsulfonyl)benzonitrile in medicinal chemistry is noteworthy. It can be used to synthesize a wide range of piperidine derivatives, which are key building blocks in the design of drugs targeting neurological disorders, cancer, and cardiovascular diseases .

Biochemical Research

Researchers employ 2-(Piperidin-1-ylsulfonyl)benzonitrile in biochemical assays to study enzyme kinetics and inhibition. Its ability to interact with active sites of enzymes makes it a useful probe for understanding enzyme mechanisms and for the development of enzyme inhibitors .

Clinical Applications

While not directly used in clinical settings, 2-(Piperidin-1-ylsulfonyl)benzonitrile contributes to the clinical research pipeline. It is involved in the synthesis of compounds that are later tested in clinical trials for their efficacy and safety in treating various health conditions .

Industrial Use

In the industrial sector, this compound finds application in the synthesis of specialty chemicals. Its structural properties make it suitable for creating compounds used in advanced material sciences and as intermediates in the production of complex organic molecules .

Safety and Hazards

properties

IUPAC Name |

2-piperidin-1-ylsulfonylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c13-10-11-6-2-3-7-12(11)17(15,16)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIANLCKGMVFKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-1-ylsulfonyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)